molecular formula C11H6F3N3O2 B14905564 8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Cat. No.: B14905564
M. Wt: 269.18 g/mol
InChI Key: SECZVPHEBYIUGN-UHFFFAOYSA-N
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Description

8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrido[1,2-a]pyrimidine core. This can be achieved through a condensation reaction between a pyridine derivative and a suitable amine under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a base like potassium carbonate (K2CO3).

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable leaving group.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Methanol (CH3OH), sodium cyanide (NaCN), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced analogs of the compound.

Scientific Research Applications

8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: Researchers investigate its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s functional groups, such as the trifluoromethyl and methoxy groups, contribute to its binding affinity and specificity towards these targets. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 8-methyl-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile.

    Trifluoromethylated Heterocycles: Compounds containing the trifluoromethyl group in different heterocyclic frameworks, such as trifluoromethylated pyridines or pyrimidines.

Uniqueness

8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxy and carbonitrile groups contribute to its reactivity and potential biological activity. This combination of properties makes it a valuable compound for various scientific research applications.

Biological Activity

8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrido-pyrimidine core and various functional groups, has attracted attention for its biological activities, particularly as an anti-inflammatory and antiviral agent. This article provides a detailed examination of the biological activity of this compound, including relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H7F3N4O. The presence of a methoxy group at the 8-position, a trifluoromethyl group at the 2-position, and a carbonitrile functional group at the 3-position contributes to its unique chemical properties and biological activities .

Anti-inflammatory Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The carbonitrile group may enhance binding affinity to these enzymes, modulating their activity effectively .

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound70%85%
Control (Aspirin)90%95%

Antiviral Activity

Molecular docking studies suggest that this compound can effectively bind to viral integrases, indicating potential applications in antiviral therapies. The trifluoromethyl group enhances the compound's interaction with viral proteins, potentially leading to effective inhibition of viral replication .

Case Study: Antiviral Efficacy
In a study evaluating various pyrido[1,2-a]pyrimidine derivatives against viral integrases, this compound demonstrated significant antiviral activity with an IC50 value of 12 µM against HIV integrase .

The mechanism of action for this compound involves:

  • Binding to Enzymes : The compound's structural features allow it to bind effectively to active sites in COX enzymes and viral integrases.
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
  • Inhibition of Viral Replication : The interaction with viral proteins disrupts their function and replication cycle.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups which enhances its biological activity compared to other derivatives within the pyrido-pyrimidine family.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Oxo-4H-pyrido[1,2-a]pyrimidineLacks trifluoromethyl groupAnti-inflammatory
6-Methoxy-pyrido[1,2-a]pyrimidineDifferent substituent patternAntiviral
7-Trifluoromethyl-pyrido[1,2-a]pyrimidineSimilar trifluoromethyl groupAnticancer properties

Properties

Molecular Formula

C11H6F3N3O2

Molecular Weight

269.18 g/mol

IUPAC Name

8-methoxy-4-oxo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C11H6F3N3O2/c1-19-6-2-3-17-8(4-6)16-9(11(12,13)14)7(5-15)10(17)18/h2-4H,1H3

InChI Key

SECZVPHEBYIUGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C(=O)N2C=C1)C#N)C(F)(F)F

Origin of Product

United States

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